Dichloromethyl 2,2,2-trifluoroethyl ether

Catalog No.
S3408455
CAS No.
26644-86-0
M.F
C3H3Cl2F3O
M. Wt
182.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloromethyl 2,2,2-trifluoroethyl ether

CAS Number

26644-86-0

Product Name

Dichloromethyl 2,2,2-trifluoroethyl ether

IUPAC Name

2-(dichloromethoxy)-1,1,1-trifluoroethane

Molecular Formula

C3H3Cl2F3O

Molecular Weight

182.95 g/mol

InChI

InChI=1S/C3H3Cl2F3O/c4-2(5)9-1-3(6,7)8/h2H,1H2

InChI Key

WYRZXDVGXFLKKU-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)OC(Cl)Cl

Canonical SMILES

C(C(F)(F)F)OC(Cl)Cl

Dichloromethyl 2,2,2-trifluoroethyl ether is a chemical compound with the molecular formula C3Cl3F5OC_3Cl_3F_5O and a molecular weight of approximately 253.38 g/mol. This compound is characterized by its unique trifluoromethyl group, which imparts distinct physical and chemical properties. It exists as a colorless liquid under standard conditions and is known for its volatility and reactivity, particularly in organic synthesis.

Typical of ethers and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where nucleophiles can replace chlorine atoms under suitable conditions .
  • Dehydrohalogenation: This process can occur when treated with strong bases, leading to the formation of alkenes.
  • Reduction Reactions: Dichloromethyl 2,2,2-trifluoroethyl ether can undergo reduction to yield less halogenated derivatives or alcohols depending on the reducing agent used .

Several methods have been developed for synthesizing dichloromethyl 2,2,2-trifluoroethyl ether:

  • Chlorination of Trifluoroethyl Ethers: This method involves the chlorination of 2,2,2-trifluoroethyl ether using chlorine gas under controlled conditions to introduce dichloro groups .
  • Williamson Ether Synthesis: A classical method where an alkoxide reacts with a haloalkane. In this case, sodium alkoxide could react with dichloromethyl halides .
  • Copper-Catalyzed Reactions: Some recent studies indicate that copper-catalyzed processes can be employed for synthesizing trifluoroethyl ethers from corresponding halides .

Dichloromethyl 2,2,2-trifluoroethyl ether finds applications primarily in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various fluorinated organic compounds.
  • Pharmaceuticals: Due to its unique structure, it may be explored for developing new pharmaceutical agents with enhanced efficacy.

Dichloromethyl 2,2,2-trifluoroethyl ether shares similarities with several other fluorinated compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Trichloromethyl 2,2-dichloro-1,1,2-trifluoroethyl etherC3Cl5F3OContains more chlorine atoms; higher reactivity
Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl etherC3Cl4F3OSimilar structure but fewer chlorine atoms
Difluoromethyl 2,2,2-trifluoroethyl etherC3F5OLacks chlorine; focuses on fluorinated properties

Uniqueness

Dichloromethyl 2,2,2-trifluoroethyl ether's uniqueness lies in its combination of both chlorine and trifluoromethyl groups. This combination enhances its reactivity profile compared to other fluorinated ethers and makes it a valuable intermediate in synthetic organic chemistry.

The development of fluoroalkyl ethers emerged as a critical subfield within organofluorine chemistry during the mid-20th century, driven by demands for thermally stable solvents and inert refrigerants. Early work focused on perfluorinated ethers like hexafluoropropyl methyl ether, but the introduction of mixed halogenated variants such as dichloromethyl 2,2,2-trifluoroethyl ether marked a shift toward tailoring reactivity and polarity through selective substitution.

A key milestone was the adaptation of Williamson ether synthesis for halogenated precursors. For example, nucleophilic displacement reactions between chlorinated alcohols and fluorinated alkyl halides enabled precise control over ether linkage formation. The synthesis of dichloromethyl 2,2,2-trifluoroethyl ether likely derives from such methodologies, though specific historical patents or publications detailing its first preparation remain undocumented in publicly available literature. Parallel advancements in late-stage functionalization techniques, such as those demonstrated for aryl trifluoromethyl ethers, provided complementary strategies for introducing fluoroalkyl groups into complex architectures, indirectly supporting the development of mixed halogen ethers.

Nomenclature and Structural Classification Within Organofluorine Chemistry

The systematic IUPAC name for this compound is 2-(dichloromethoxy)-1,1,1-trifluoroethane, reflecting its ethane backbone with trifluoromethyl (-CF₃) and dichloromethoxy (-OCHCl₂) substituents at the C1 and C2 positions, respectively. Structurally, it belongs to the following categories:

ClassificationBasis
Mixed halogenated ethersContains both chlorine and fluorine substituents
Asymmetric fluoroalkyl ethersFeatures dissimilar halogen groups (Cl vs. F) on ether oxygen neighbors
Secondary fluorinated intermediatesOften synthesized for downstream derivatization or analytical applications

The dichloromethoxy group introduces significant polarity compared to fully fluorinated analogs, while the trifluoroethyl moiety contributes to enhanced thermal stability. This duality positions the compound at the intersection of reactive intermediates and functional materials.

Significance in Industrial and Academic Research Paradigms

In industrial contexts, dichloromethyl 2,2,2-trifluoroethyl ether serves primarily as a pharmaceutical reference standard for impurity identification in fluorinated anesthetics like isoflurane. Its detection and quantification ensure compliance with regulatory limits for process-related byproducts. Academically, the compound’s hybrid halogenation pattern makes it a subject of interest in:

  • Reactivity studies: Investigating nucleophilic substitution kinetics at the dichloromethoxy center under varying fluorinated environments.
  • Material science: Exploring its potential as a monomer for specialty polymers with tailored dielectric properties.
  • Synthetic methodology: Serving as a test substrate for new dehalogenation or cross-coupling protocols.

While not yet widely employed in large-scale applications, its structural features offer a template for designing molecules with customized halogen interactions.

Continuous-Flow vs. Batch Reactor Systems for Etherification

The synthesis of dichloromethyl 2,2,2-trifluoroethyl ether involves nucleophilic substitution between chlorinated intermediates and fluorinated alcohols. Batch reactor systems, as described in the synthesis of bis(2,2,2-trifluoroethyl) ether, typically employ stirred-tank reactors with reflux condensers to maintain reaction temperature [1]. For example, a batch process using 1,1,1-trifluoro-2-chloroethane and potassium hydroxide in ethylene glycol achieves yields of 90% after 24 hours at 70°C [1]. However, continuous-flow systems offer advantages in scalability and heat management. Murata et al. demonstrated that reactions in aqueous media under flow conditions reduce byproduct formation by ensuring consistent mixing and temperature control [2].

A comparative analysis reveals that continuous-flow systems reduce reaction times by 50% compared to batch processes while maintaining yields above 85% [2]. This efficiency stems from enhanced mass transfer and the elimination of thermal gradients. For fluorinated ethers, where exothermic side reactions can degrade product quality, continuous-flow reactors mitigate decomposition pathways through rapid quenching [2].

ParameterBatch Reactor [1]Continuous-Flow [2]
Reaction Time24 hours0.5–12 hours
Temperature Control±5°C±0.5°C
Byproduct Formation5–10%<2%
ScalabilityLimited to 100 L batchesModular, unrestricted

Catalytic Mechanisms in Fluorinated Olefin-Alcohol Coupling

The etherification of fluorinated olefins with alcohols relies on base-catalyzed mechanisms. Potassium hydroxide acts as both a catalyst and a proton scavenger, deprotonating the alcohol to generate a nucleophilic alkoxide ion [1] [2]. In the case of dichloromethyl 2,2,2-trifluoroethyl ether, the reaction proceeds via an SN2 mechanism, where the alkoxide displaces the chloride from 1,1,1-trifluoro-2-chloroethane [1].

Murata et al. identified that the addition of water as a proton source suppresses the formation of unsaturated ether byproducts [2]. This occurs through the rapid protonation of intermediate carbanions, preventing β-elimination reactions. For every 0.1 mol increase in water concentration, selectivity toward the saturated ether improves by 15% [2]. The catalytic cycle thus involves:

  • Deprotonation of 2,2,2-trifluoroethanol by KOH → CF₃CH₂O⁻K⁺
  • Nucleophilic attack on 1,1,1-trifluoro-2-chloroethane → CF₃CH₂OCH₂CF₃Cl⁻
  • Proton transfer from water → CF₃CH₂OCH₂CF₃ + KCl + H₂O

Solvent Selection Criteria for Yield Optimization

Solvent polarity and proton availability critically influence etherification efficiency. Polar aprotic solvents like ethylene glycol stabilize ionic intermediates, enhancing reaction rates [1]. However, aqueous systems eliminate organic solvents entirely, simplifying product isolation and reducing waste [2].

Key solvent properties for dichloromethyl 2,2,2-trifluoroethyl ether synthesis include:

  • Dielectric Constant: >30 to solubilize ionic species
  • Boiling Point: >70°C to accommodate reflux conditions
  • Proton Donor Capacity: To suppress elimination (e.g., water [2])

Comparative solvent performance:

SolventYield (%) [1] [2]Byproducts (%)E-Factor (kg waste/kg product)
Ethylene Glycol90105.2
Water8510.8
1,4-Dioxane584212.1

Water emerges as the optimal solvent despite marginally lower yields due to its environmental and operational advantages [2].

Kinetic Analysis of Concentration-Dependent Rate Acceleration Phenomena

The etherification reaction exhibits second-order kinetics, with rate dependence on both alkoxide and chlorinated substrate concentrations. Rate acceleration occurs at high alcohol concentrations due to increased proton availability, which stabilizes transition states. The rate law derived from experimental data is:

$$
\text{Rate} = k[\text{RO⁻}][\text{R'Cl}] + k_{\text{cat}}[\text{H₂O}][\text{RO⁻}][\text{R'Cl}]
$$

Where $$k_{\text{cat}}$$ represents the catalytic contribution of water. At substrate concentrations above 2 M, the reaction enters a diffusion-limited regime, with apparent activation energy dropping from 45 kJ/mol to 28 kJ/mol [2]. This concentration-dependent behavior enables process intensification strategies, such as using microreactors to maintain high local concentrations without mass transfer limitations.

The formation of dichloromethyl 2,2,2-trifluoroethyl ether proceeds through sophisticated nucleophilic substitution pathways that are profoundly influenced by the unique electronic properties of fluorinated matrices. The mechanism involves the displacement of a leaving group by a nucleophile, with the dichloromethyl component serving as the electrophilic center and the trifluoroethoxide anion acting as the nucleophile [1].

In fluorinated systems, the nucleophilic substitution dynamics exhibit distinct characteristics compared to non-fluorinated analogues. The mechanistic pathway typically follows either a single nucleophilic substitution second order (bimolecular) or single nucleophilic substitution first order (unimolecular) mechanism, depending on the specific reaction conditions and substrate structure [2]. Research has demonstrated that fluorinated ether synthesis employs the Williamson synthesis approach, where sodium 2,2,2-trifluoroethoxide reacts with methyl iodide in a basic environment to produce methyl trifluoroethyl ether [2]. This reaction proceeds through nucleophilic attack of the alkoxide anion on the alkyl halide carbon center.

The reaction kinetics in fluorinated matrices are significantly altered due to the unique properties of the trifluoromethyl group. Studies indicate that the presence of fluorine atoms creates an electron-deficient environment that affects the transition state stability and reaction rate [3]. The strong inductive effect of the trifluoromethyl group influences the electron density distribution, making the adjacent carbon centers more susceptible to nucleophilic attack [3].

Phase transfer catalysis has been successfully employed for synthesizing 2,2,2-trifluoroethyl difluoromethyl ether using 2,2,2-trifluoroethanol and monochlorodifluoromethane as raw materials in the presence of crown ethers and metal hydroxides [4]. This approach demonstrates the effectiveness of enhanced nucleophilic substitution dynamics through improved ion solvation and separation.

The fluorinated matrix environment creates unique solvation effects that influence nucleophile approach and departure of leaving groups. Research has shown that fluorinated solvents can stabilize both the ground state and transition state differently compared to non-fluorinated systems, leading to altered activation barriers and reaction selectivity [3].

Role of Electron-Withdrawing Groups in Transition State Stabilization

The dichloromethyl group and trifluoroethyl moiety both function as powerful electron-withdrawing groups that significantly influence transition state energetics during ether formation. Electron-withdrawing groups accelerate nucleophilic substitution reactions by stabilizing the negative charge development in the transition state [5].

The electron-withdrawing effect operates through both inductive and resonance mechanisms. The trifluoromethyl group exhibits a strong inductive effect, pulling electron density away from the reaction center through sigma bonds [6]. This electron withdrawal creates a partial positive charge on the carbon atom, making it more electrophilic and thus more susceptible to nucleophilic attack [5]. The dichloromethyl group similarly withdraws electron density through the highly electronegative chlorine atoms.

Theoretical calculations have demonstrated that electron-withdrawing groups lower transition state energies by stabilizing the developing negative charge on the nucleophile during the transition state [7]. In the case of dichloromethyl 2,2,2-trifluoroethyl ether formation, the transition state involves partial bond formation between the nucleophile and the electrophilic carbon, accompanied by simultaneous weakening of the carbon-leaving group bond.

The stabilization effect can be quantified through activation energy measurements. Research indicates that electron-withdrawing groups can reduce activation energies by 5-15 kilojoules per mole compared to non-substituted systems [8]. This reduction directly correlates with increased reaction rates and improved yields under milder reaction conditions.

The spatial arrangement of electron-withdrawing groups also affects transition state stability. When positioned ortho or para to the reaction center, electron-withdrawing groups provide maximum stabilization through resonance effects [9]. However, in aliphatic systems like dichloromethyl 2,2,2-trifluoroethyl ether, the primary mechanism involves inductive effects through the sigma bond network.

The synergistic effect of multiple electron-withdrawing groups in the same molecule creates an additive stabilization effect. The combination of dichloromethyl and trifluoroethyl groups results in enhanced electrophilicity of the reaction center, facilitating faster nucleophilic substitution compared to systems containing only one electron-withdrawing group [10].

Isotopic Tracer Studies of Oxygen Transfer Mechanisms

Isotopic labeling experiments using oxygen-18 have provided crucial mechanistic insights into ether formation pathways and oxygen transfer processes. These studies employ the heavy oxygen isotope as a tracer element to determine bond-breaking and bond-forming patterns during ether synthesis [11] [12].

The application of oxygen-18 labeling in ether formation studies follows established methodologies developed for investigating reaction mechanisms. When oxygen-18 labeled alcohols are used as starting materials, the isotopic label can be tracked through the reaction pathway to determine whether the carbon-oxygen bond in the alcohol remains intact or is cleaved during ether formation [13]. This information provides direct evidence for the mechanistic pathway.

In nucleophilic substitution mechanisms leading to ether formation, isotopic labeling studies have revealed that the oxygen atom from the nucleophilic alcohol or alkoxide becomes incorporated into the final ether product [11]. The oxygen-18 label appears exclusively in the ether linkage, confirming that the carbon-oxygen bond in the nucleophile remains intact throughout the reaction process.

Experimental protocols for oxygen-18 tracer studies typically involve preparation of isotopically enriched starting materials, followed by careful product analysis using mass spectrometry techniques [14]. The isotopic distribution in products is analyzed to determine the extent of label incorporation and scrambling, providing quantitative information about competing reaction pathways.

Research has demonstrated that isotopic fractionation effects during oxygen transfer are minimal for most ether formation reactions, allowing accurate mechanistic interpretation [15]. The oxygen-18 to oxygen-16 ratio changes by less than 1 percent during typical nucleophilic substitution processes, indicating that isotope effects do not significantly alter the reaction mechanism.

Advanced analytical techniques including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry enable precise determination of oxygen-18 incorporation patterns [16]. These methods can distinguish between different mechanistic possibilities, such as direct displacement versus elimination-addition pathways.

Studies using oxygen-18 labeled water in combination with isotopically normal substrates have revealed the role of protic solvents in ether formation mechanisms [17]. When reactions are conducted in oxygen-18 enriched water, the extent of label incorporation into side products provides information about competing hydrolysis and elimination pathways.

The combination of oxygen-18 labeling with kinetic isotope effect measurements provides comprehensive mechanistic information. Primary isotope effects observed when deuterium is substituted for hydrogen at the reaction center, combined with oxygen-18 labeling patterns, can definitively establish reaction mechanisms and transition state structures [14].

Quantitative analysis of isotopic incorporation requires careful consideration of natural abundance corrections and potential exchange reactions [18]. Statistical analysis of isotopic distribution patterns enables determination of reaction stoichiometry and identification of minor mechanistic pathways that might otherwise be overlooked.

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Dates

Last modified: 08-19-2023

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